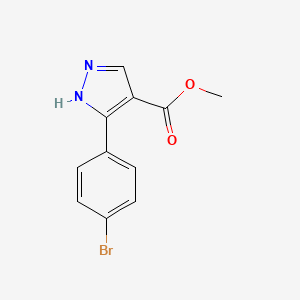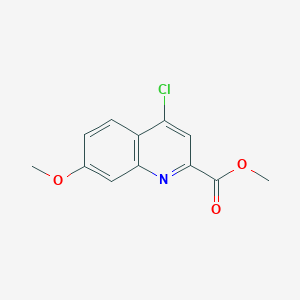
Methyl 4-amino-3-formylbenzoate
Overview
Description
“Methyl 4-amino-3-formylbenzoate” is a chemical compound with the CAS Number: 841296-15-9. It has a molecular weight of 179.18 and its molecular formula is C9H9NO3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 . This code provides a unique representation of the molecule’s structure. It has a density of 1.268 g/cm3 . Its boiling point is 374.203ºC at 760 mmHg and its melting point is between 122-124 °C .
Scientific Research Applications
Synthesis of P-aminobenzoic Acid Methyl 4-formylbenzoate, a by-product in dimethyl terephthalate production, is used in a one-pot synthesis process to create p-aminobenzoic acid. This efficient process involves forming an amide intermediate and subsequent treatments, offering a cost-effective alternative for p-aminobenzoic acid production (Kim, Ryu, & Kim, 2014).
Formation of Isochromen-1-ones Methyl 4-formylbenzoate is involved in reactions with 2-formylbenzoic acid and anilines, leading to the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones. This process demonstrates the potential of methyl 4-formylbenzoate in multicomponent condensation reactions (Opatz & Ferenc, 2005).
Synthesis of Triazol-5-one Derivatives The compound is used in synthesizing novel 3-alkyl(aryl)-4-(4-methoxycarbonylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This involves reacting with methyl 4-formylbenzoate, showcasing its role in creating new chemical structures with potential applications (Yüksek, Gürsoy, Çakmak, & Alkan, 2005).
Cytotoxicity and Apoptosis Induction in Cancer Cells Methyl 4-formylbenzoate derivatives show potent cytotoxic efficacy against cancer cells. These derivatives are used to synthesize compounds that induce G1 and G2/M cell cycle arrest and trigger apoptosis via reactive oxygen species in human cervical cancer cells (Basu Baul et al., 2017).
Polymersome Surface Functionalization In the field of nanomaterials, methyl 4-formylbenzoate is utilized for the functionalization of polymersome surfaces. This application is significant for targeted drug delivery and diagnostic purposes in biomedicine (Egli et al., 2011).
Synthesis of Novel Formazans and Metal Complex Dyes The compound aids in the synthesis of novel formazans and their metal complex dyes containing crown ether moieties, demonstrating its role in creating new materials with potential applications in dyes and pigments (Gök & Şentürk, 1991).
Aluminum Ion Detection in Living Cells A fluorogenic chemosensor synthesized from methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, derived from methyl 4-formylbenzoate, exhibits high selectivity and sensitivity toward aluminum ions. This application is crucial for bio-imaging and detecting metal ions in living cells (Ye et al., 2014).
Safety and Hazards
“Methyl 4-amino-3-formylbenzoate” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Relevant Papers The paper titled “Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes” discusses the synthesis of amides through a direct amidation of esters . This could potentially be relevant to the synthesis of “this compound”.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-amino-3-formylbenzoate are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .
Mode of Action
Like many other benzoate derivatives, it may interact with its targets through various chemical reactions such as nucleophilic substitution or oxidation .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the biochemical pathways this compound affects .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As more research is conducted, we will gain a better understanding of these effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how this compound interacts with its targets .
properties
IUPAC Name |
methyl 4-amino-3-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSSJJSVMYZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677239 | |
| Record name | Methyl 4-amino-3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
841296-15-9 | |
| Record name | Methyl 4-amino-3-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

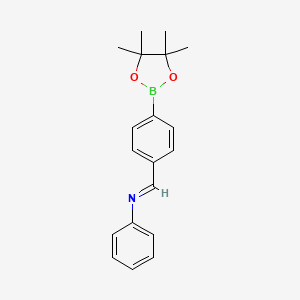
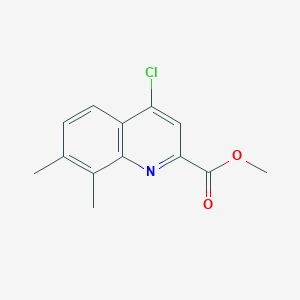
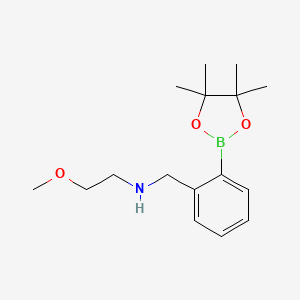
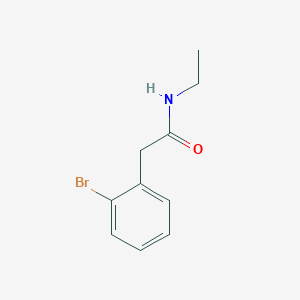


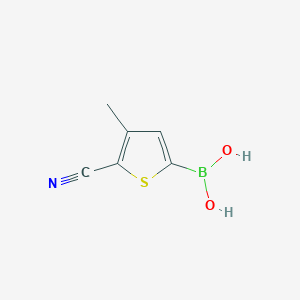

![(2-[(Methylamino)sulfonyl]phenyl)boronic acid](/img/structure/B1421301.png)
![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)

